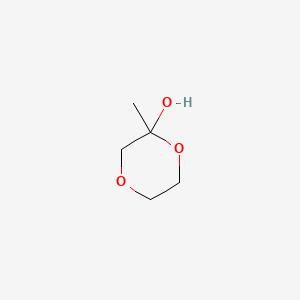

2-Methyl-1,4-dioxan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

113391-85-8 |

|---|---|

Molecular Formula |

C5H10O3 |

Molecular Weight |

118.13 g/mol |

IUPAC Name |

2-methyl-1,4-dioxan-2-ol |

InChI |

InChI=1S/C5H10O3/c1-5(6)4-7-2-3-8-5/h6H,2-4H2,1H3 |

InChI Key |

SIBNFIMYQHFQDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COCCO1)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 1,4 Dioxan 2 Ol and Dioxane Analogs

Reaction Pathways Involving the Dioxane Ring and Hydroxyl Functionality

The ring-opening polymerization (ROP) of dioxanones, particularly p-dioxanone (1,4-dioxan-2-one), is a significant pathway for synthesizing biodegradable polymers like polydioxanone (PPDX or PPDO). mdpi.comwikipedia.org This process involves the cleavage of the ester bond within the lactone ring, leading to the formation of a linear polyester (B1180765). The reactivity of the monomer and the characteristics of the resulting polymer are heavily influenced by the choice of catalyst and reaction conditions.

Various catalysts have been investigated for the ROP of p-dioxanone. Tin(II) octoate [Sn(Oct)₂] is a commonly used metal-based catalyst. cjter.comrsc.org Research has shown that using stannous octoate in bulk polymerization of p-dioxanone can successfully produce the homopolymer, with optimal conditions identified as a reaction temperature of 100°C for 20 hours based on monomer conversion rates. cjter.com Surface-initiated ROP has also been demonstrated from gold and silicon oxide surfaces using Sn(Oct)₂ as the catalyst, creating thin films of PPDX. rsc.org

In a move away from metal-based systems, organic catalysts have been effectively employed. Studies have explored the use of 4-dimethylaminopyridine (B28879) (DMAP), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to mediate the ROP of p-dioxanone, initiated from hydroxyl groups on xylan (B1165943) in an ionic liquid. mdpi.comnih.gov Another non-metallic organic catalyst, 2-hydroxyethanolamine-glycol, has been shown to be efficient for the solvent-free polymerization of p-dioxanone, with optimal conditions found to be 140°C for 24 hours. gncl.cn

| Catalyst | Reaction Type | Optimal Temperature | Optimal Time | Key Finding | Reference |

|---|---|---|---|---|---|

| Stannous octoate | Bulk Polymerization | 100 °C | 20 hours | Successful synthesis of poly(p-dioxanone) homopolymer. | cjter.com |

| 2-Hydroxyethanolamine-glycol | Solvent-Free Polymerization | 140 °C | 24 hours | An efficient and easily removed non-metallic organic catalyst. | gncl.cn |

| 4-Dimethylaminopyridine (DMAP) | Ring-Opening Graft Polymerization (ROGP) with xylan | Not Specified | Not Specified | Achieved a maximum weight percent gain (WPG) of 431.07%. | mdpi.comnih.gov |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ROGP with xylan | Not Specified | Not Specified | Achieved a maximum WPG of 316.72%. | mdpi.comnih.gov |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | ROGP with xylan | Not Specified | Not Specified | Achieved a maximum WPG of 323.15%. | mdpi.comnih.gov |

The oxidation of the 1,4-dioxane (B91453) ring is a key transformation, both in metabolic pathways and in advanced oxidation processes (AOPs) for environmental remediation. A conceivable activation pathway for 1,4-dioxane metabolism is the directly inducible alpha-oxidation to form 1,4-dioxan-2-ol, a hemiacetal. publisso.de This hemiacetal is in equilibrium with a hydroxyaldehyde. publisso.de This initial hydroxylation is a critical step that precedes further oxidation and ring cleavage. envipath.org

Advanced oxidation processes are widely used to degrade 1,4-dioxane in water, relying on powerful oxidizing agents like hydroxyl radicals (HO•) to convert it into less harmful substances. deswater.com Various AOP systems have been studied, including those using ozone (O₃), hydrogen peroxide (H₂O₂), UV light, and Fenton's reagent (Fe²⁺ + H₂O₂). deswater.comnih.gov For instance, combining ozone with hydrogen peroxide effectively oxidizes 1,4-dioxane into more readily biodegradable products. deswater.com Similarly, the UV/H₂O₂ process has been shown to degrade 1,4-dioxane, producing intermediates like formic acid. deswater.com The photo-Fenton reaction, which combines UV light with Fenton's reagent, significantly enhances the oxidation power, leading to the generation of additional hydroxyl radicals and efficient degradation of 1,4-dioxane. tandfonline.comresearchgate.net

Conversely, reduction reactions are less common for the stable 1,4-dioxane ring. It is not susceptible to chemical reduction by agents like zero-valent iron, which also limits the potential for anaerobic biodegradation. clu-in.org

Mechanistic Studies of Dioxane-Related Chemical Transformations

Autoxidation is a radical chain reaction involving the oxidation of organic compounds upon exposure to oxygen. youtube.com This process is particularly relevant for ethers like 1,4-dioxane, where the carbon atoms adjacent to the ether oxygen are susceptible to hydrogen abstraction. youtube.com The mechanism typically involves three stages: initiation, propagation, and termination.

Initiation : A radical initiator abstracts a hydrogen atom from a carbon on the dioxane ring, forming a carbon-centered radical. Molecular oxygen, which can be represented as a diradical, can itself initiate this process. youtube.com

Propagation : The carbon-centered radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another dioxane molecule, propagating the chain reaction and forming a hydroperoxide (ROOH) and a new carbon-centered radical. youtube.com

Termination : The reaction chain is terminated when radicals combine with each other.

The hydroperoxides formed during the autoxidation of ethers can be notoriously explosive, highlighting the importance of understanding this degradation pathway for chemical storage and handling. youtube.com The autoxidation of unsaturated hydrocarbons involves similar key propagation steps, where peroxyl radicals play a central role. rsc.org Studies on the degradation of 1,4-dioxane by hydroxyl radicals provide further insight into oxidative mechanisms, which are foundational to understanding its atmospheric lifetime and degradation in AOPs. researchgate.net

Catalysis plays a crucial role in controlling and enhancing the reactivity of dioxane and its analogs in various transformations. As discussed in section 3.1.1, both metal-based and organic catalysts are pivotal in the ring-opening polymerization of dioxanones to produce biodegradable polyesters. mdpi.comcjter.com

In oxidation reactions, catalysts can significantly improve efficiency. Novel titanium dioxide (TiO₂) pellets have been shown to act as a "dark catalyst" in the advanced electrochemical oxidation of 1,4-dioxane. acs.org Even when electrically insulated from the electrodes, these TiO₂ pellets enhanced the degradation of 1,4-dioxane, with the greatest catalytic effect observed in low-ionic-strength water where conventional electrochemical methods often struggle. acs.org The stability of 1,4-dioxane has also been studied under hydrogenation conditions over various metal catalysts, including nickel, rhodium, cobalt, platinum, and palladium. wiley.com On nickel catalysts, dioxane exhibited a runaway hydrogenolysis reaction at about 190°C, primarily forming methane (B114726) and water. wiley.com In contrast, platinum and palladium catalysts did not promote methane formation from dioxane. wiley.com

Furthermore, 1,4-dioxane itself can act as a ligand and influence catalytic processes. It is known to chelate with transition metal catalysts and can bind to aluminum chloride, potentially quenching its catalytic activity. rochester.edu The catalytic effect of the 1,4-dioxane-water binary solvent medium has also been observed in the oxidation of iodide, demonstrating its ability to modify reaction kinetics. mdpi.com

| Catalyst System | Dioxane Analog | Reaction Type | Key Outcome | Reference |

|---|---|---|---|---|

| Stannous octoate | p-Dioxanone | Ring-Opening Polymerization | Catalyzes formation of polydioxanone. | cjter.com |

| DBU, TBD, DMAP | p-Dioxanone | Ring-Opening Graft Polymerization | Effective organocatalysts for grafting PPDO onto xylan. | mdpi.comnih.gov |

| Titanium dioxide (TiO₂) pellets | 1,4-Dioxane | Electrochemical Oxidation | Acts as a "dark catalyst," enhancing degradation efficiency up to 4.6 times. | acs.org |

| Nickel | 1,4-Dioxane | Hydrogenation/Hydrogenolysis | Causes a runaway reaction around 190°C, producing methane. | wiley.com |

| Platinum / Palladium | 1,4-Dioxane | Hydrogenation | Dioxane remains stable; no methane formation observed. | wiley.com |

The primary metabolite of 1,4-dioxane in humans and rats is 2-hydroxyethoxyacetic acid (HEAA). publisso.deindustrialchemicals.gov.au HEAA exists in a pH-dependent equilibrium with its cyclic lactone form, 1,4-dioxan-2-one (B42840). publisso.declu-in.orgmedchemexpress.com Understanding this equilibrium is critical for accurately assessing the metabolic fate and potential toxicity of 1,4-dioxane. clu-in.org

Research has shown that the equilibrium strongly favors the open-chain HEAA form, particularly under physiological and acidic conditions. medchemexpress.comnih.gov One study in a nonbiological medium determined a primary equilibrium constant of 0.016 ± 0.001 between the two compounds, indicating that HEAA is thermodynamically much more stable. nih.gov Further studies have confirmed that 1,4-dioxan-2-one is not stable at physiological pH; at pH 7, it hydrolyzes to HEAA with a half-life of about 2 hours. publisso.de In acidic environments, the equilibrium is also heavily shifted toward HEAA. publisso.demedchemexpress.com

This has led to the suggestion that 1,4-dioxan-2-one, if formed as a metabolite, may be an artifact of the acidic isolation methods used in some early studies rather than a stable in vivo product. publisso.de The rapid hydrolysis of the lactone to the acid form is considered a detoxification step, as HEAA is the principal metabolite excreted in urine. publisso.de

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dioxane Analysis

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For organic molecules like 2-Methyl-1,4-dioxan-2-ol, ¹H and ¹³C NMR are fundamental for confirming the molecular structure.

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their spatial relationships. The 1,4-dioxane (B91453) ring typically adopts a chair conformation to minimize steric and torsional strain. The introduction of substituents at the C2 position, as in this compound, leads to a more complex spectrum compared to the simple singlet observed for unsubstituted 1,4-dioxane (which resonates around 3.7 ppm). docbrown.info

The structure of this compound contains several distinct proton environments. The methyl group protons are expected to produce a singlet, as they are not coupled to other protons. The hydroxyl proton also typically appears as a singlet, which can be broad and its chemical shift can vary depending on solvent and concentration. The four methylene (B1212753) protons on the dioxane ring (at positions C3, C5, and C6) are chemically non-equivalent (diastereotopic) and will likely appear as complex multiplets due to geminal and vicinal coupling.

Conformational analysis of dioxane derivatives is critical for interpreting the ¹H NMR spectrum. researchgate.net In the preferred chair conformation, the methyl and hydroxyl groups at C2 can be either axial or equatorial. The precise chemical shifts and, more importantly, the vicinal coupling constants (³JHH) between the protons on adjacent carbons (e.g., C5 and C6) provide insight into the dihedral angles and thus the dominant conformation of the ring. acs.org For example, a larger coupling constant is typically observed for protons in a trans-diaxial arrangement.

Predicted ¹H NMR Spectral Data for this compound Predicted values are based on established principles of NMR spectroscopy and data from analogous substituted dioxane compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (Methyl group at C2) | ~1.3 - 1.5 | Singlet (s) | 3H |

| -OH (Hydroxyl group at C2) | Variable (e.g., ~2.0 - 4.0) | Singlet (s, broad) | 1H |

| -OCH₂- (Ring protons at C3) | ~3.5 - 3.8 | Multiplet (m) | 2H |

| -OCH₂CH₂O- (Ring protons at C5 and C6) | ~3.6 - 4.0 | Multiplet (m) | 4H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, five distinct signals are expected, corresponding to the five unique carbon atoms in the structure.

The chemical shift of each carbon is influenced by its local electronic environment. The quaternary carbon at the C2 position, bonded to two oxygen atoms, a methyl group, and a hydroxyl group, is expected to be the most downfield-shifted carbon in the aliphatic region. The carbons of the methylene groups (C3, C5, C6) that are bonded to oxygen will also appear at a relatively downfield shift, typically in the range of 60-80 ppm, similar to unsubstituted 1,4-dioxane which has a single peak around 67 ppm. docbrown.info The methyl carbon will appear at the most upfield position. Substituent effects play a significant role in determining the final chemical shifts. scispace.com

Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on established principles of NMR spectroscopy and data from analogous substituted dioxane compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (Methyl carbon) | ~20 - 25 |

| -OCH₂CH₂O- (Ring carbons at C5 and C6) | ~65 - 70 |

| -OCH₂- (Ring carbon at C3) | ~70 - 75 |

| C-(OH)(CH₃) (Quaternary carbon at C2) | ~95 - 105 |

Mass Spectrometry (MS) Techniques for Dioxane Compounds

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules. libretexts.org This process imparts significant energy, leading to extensive fragmentation of the parent molecule. The resulting mass spectrum is a unique fingerprint characterized by a molecular ion peak (M⁺·) and numerous fragment ion peaks. For this compound (molecular weight 118.13 g/mol ), the molecular ion peak would appear at m/z 118. Common fragmentation pathways for cyclic ethers and alcohols include the loss of small, stable radicals or neutral molecules.

Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation than EI. wikipedia.org In CI, a reagent gas (like methane (B114726) or ammonia) is first ionized, and these reagent ions then transfer a proton to the analyte molecule. azom.com This typically produces a prominent protonated molecular ion ([M+H]⁺), which for this compound would be at m/z 119. This makes CI particularly useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum. azom.com

Predicted Key Mass Spectrometry Fragments for this compound (EI-MS)

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 118 | [C₅H₁₀O₃]⁺· | C₅H₁₀O₃ | Molecular Ion (M⁺·) |

| 103 | [M - CH₃]⁺ | C₄H₇O₃ | Loss of a methyl radical |

| 100 | [M - H₂O]⁺· | C₅H₈O₂ | Loss of water |

| 87 | [M - OCH₃]⁺ | C₄H₇O₂ | Ring cleavage and loss of a methoxy (B1213986) radical |

| 43 | [CH₃CO]⁺ | C₂H₃O | Acetyl cation, a common fragment |

Differentiating between isomers can be a significant analytical challenge, as they often produce very similar mass spectra. Differential Mass Spectrometry is a technique that can be used to distinguish between isomers by correlating experimental mass spectra with quantum chemical calculations. researchgate.netresearchgate.net This method involves the careful comparison of the mass spectra of two isomers, often by subtracting one spectrum from the other to highlight subtle differences in the relative abundances of fragment ions. researchgate.net

These experimental differences are then correlated with the calculated heats of formation for the primary fragment ions of each isomer. researchgate.net A higher probability is assigned to the structure whose calculated fragmentation energy profile best matches the experimental data. This technique has been successfully applied to discriminate between stereoisomers of substituted 1,3-dioxanes. researchgate.net For this compound, this method could be employed to distinguish it from a positional isomer, such as 2-(hydroxymethyl)-1,4-dioxane, by identifying unique fragmentation pathways or significant differences in ion abundances that reflect the different stabilities of their respective fragment ions. nih.govmsu.edu

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or more decimal places. libretexts.org This precision allows for the unambiguous determination of a compound's elemental formula. libretexts.org While a low-resolution instrument might identify the nominal mass of this compound as 118, an HRMS instrument can distinguish its exact mass from other molecules that also have a nominal mass of 118 but a different elemental composition (e.g., C₇H₁₄O or C₆H₁₀N₂).

The exact mass is calculated using the precise masses of the most abundant isotopes of each element (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da). For this compound, with the molecular formula C₅H₁₀O₃, the calculated exact mass of the molecular ion is 118.06299 Da. The experimental measurement of a mass that matches this theoretical value provides definitive confirmation of the molecular formula and serves as a powerful indicator of sample purity. mdpi.com

Vibrational Spectroscopy Applications

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, the IR spectrum is expected to reveal characteristic absorptions for its alcohol, ether, and alkyl functionalities.

The presence of the hydroxyl (-OH) group is typically identified by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which arises from the O-H stretching vibration. The broadness of this peak is due to hydrogen bonding. The C-O stretching vibration of the tertiary alcohol would likely appear in the 1200-1100 cm⁻¹ range.

The C-H stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups in the dioxane ring are expected to produce sharp absorption bands in the 3000-2850 cm⁻¹ region. C-H bending vibrations for these groups typically occur in the 1470-1350 cm⁻¹ range.

The dioxane ring itself, being a cyclic ether, will exhibit characteristic C-O-C stretching vibrations. These asymmetric and symmetric stretches are expected to result in strong absorption bands in the "fingerprint region," generally between 1200 cm⁻¹ and 1000 cm⁻¹. For the parent compound, 1,4-dioxane, strong C-O stretching vibrations are observed around 1140-1070 cm⁻¹. docbrown.info

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Tertiary Alcohol | 3600 - 3200 | Strong, Broad |

| C-H Stretch | Alkane (CH₃, CH₂) | 3000 - 2850 | Medium to Strong |

| C-O Stretch | Tertiary Alcohol | 1200 - 1100 | Medium to Strong |

| C-O-C Stretch | Cyclic Ether | 1200 - 1000 | Strong |

| C-H Bend | Alkane (CH₃, CH₂) | 1470 - 1350 | Variable |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light, usually from a laser. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, the C-C bond vibrations within the dioxane ring and the symmetric C-O-C stretching mode are expected to produce strong signals in the Raman spectrum. The C-H stretching and bending vibrations will also be Raman active. While the O-H stretch is observable in Raman spectra, it is typically a weak and broad band. The region below 1500 cm⁻¹ will contain a complex pattern of signals corresponding to various bending, twisting, and rocking motions of the molecular skeleton, providing a unique fingerprint for the compound. Studies on the parent 1,4-dioxane have utilized Raman spectroscopy to investigate its conformational equilibria in solution. rsc.org

Table 2: Predicted Raman Shifts for Key Vibrational Modes of this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkane (CH₃, CH₂) | 3000 - 2850 | Strong |

| C-C Stretch | Dioxane Ring | 900 - 800 | Medium to Strong |

| Symmetric C-O-C Stretch | Cyclic Ether | 850 - 800 | Strong |

| O-H Stretch | Tertiary Alcohol | 3600 - 3200 | Weak, Broad |

Advanced Spectroscopic and Chromatographic Methods

Beyond vibrational spectroscopy, other techniques provide further insight into the electronic properties and purity of this compound, as well as its behavior in mixtures.

UV-Vis-NIR Spectroscopy for Electronic Properties

Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) spectroscopy measures the absorption of light in the UV, visible, and near-infrared regions, which corresponds to electronic transitions within a molecule.

This compound is a saturated compound containing only sigma (σ) bonds and non-bonding (n) lone pairs of electrons on the oxygen atoms. It lacks chromophores, which are unsaturated groups that typically absorb in the UV-Vis region. Consequently, this compound is not expected to show any significant absorption in the visible or near-infrared regions of the spectrum.

Any electronic absorption would be limited to the far-UV region (typically below 200 nm). These absorptions would correspond to high-energy electronic transitions, specifically the excitation of a non-bonding electron from an oxygen lone pair to an anti-bonding sigma orbital (n → σ*). Saturated ethers and alcohols typically exhibit such absorptions around 180-190 nm.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Resolution and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC separates the components of a mixture based on their volatility and interaction with a stationary phase, while MS fragments the separated components and sorts the fragments by their mass-to-charge ratio (m/z), providing a unique mass spectrum for each component.

In a GC-MS analysis of a sample containing this compound, the compound would first be separated from other volatile components, and its retention time would be a characteristic property under specific chromatographic conditions.

Upon entering the mass spectrometer, the molecule would be ionized, typically by electron impact, to form a molecular ion (M⁺•). Due to the high energy of this process, the molecular ion would likely be unstable and undergo fragmentation. The fragmentation pattern is predictable based on the structure of the molecule. For this compound (molecular weight: 118.13 g/mol ), the molecular ion peak at m/z 118 might be weak or absent.

The fragmentation of tertiary alcohols and ethers is often dominated by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the oxygen atom. Key fragmentation pathways would likely include:

Loss of a methyl group: Cleavage of the C-C bond between the quaternary carbon and the methyl group would result in a stable oxonium ion, leading to a fragment at m/z 103 (M-15). This is often a prominent peak for tertiary alcohols.

Ring cleavage: The dioxane ring could undergo fragmentation, leading to various smaller ions. For example, cleavage could result in the loss of formaldehyde (B43269) (CH₂O, 30 Da) or ethylene (B1197577) oxide (C₂H₄O, 44 Da).

Loss of water: Although less common for tertiary alcohols via direct elimination from the molecular ion, loss of a water molecule (H₂O, 18 Da) from fragment ions is possible.

The resulting mass spectrum, with its unique pattern of fragment ions and their relative abundances, serves as a molecular fingerprint for the identification of this compound.

Table 3: Predicted Mass-to-Charge (m/z) Ratios for Major Fragments of this compound in GC-MS

| Proposed Fragment Ion | Formula of Fragment | Mass-to-Charge (m/z) Ratio | Proposed Origin |

|---|---|---|---|

| [M - CH₃]⁺ | C₄H₇O₃⁺ | 103 | Alpha-cleavage, loss of methyl radical |

| [M - C₂H₄O]⁺• | C₃H₆O₂⁺• | 74 | Ring cleavage, loss of ethylene oxide |

| [C₂H₅O₂]⁺ | C₂H₅O₂⁺ | 61 | Ring fragmentation |

| [C₂H₅O]⁺ | C₂H₅O⁺ | 45 | Alpha-cleavage of ether linkage |

| [CH₃]⁺ | CH₃⁺ | 15 | Methyl cation |

Computational and Theoretical Chemistry of 2 Methyl 1,4 Dioxan 2 Ol and Dioxane Frameworks

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of dioxane derivatives at a molecular level. These methods provide a quantitative description of the electronic structure and energy of the molecules.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1,4-dioxane (B91453) and its derivatives, DFT calculations, such as those at the B3LYP/6-311G(d,p) level of theory, are employed to determine optimized molecular geometries and analyze electronic properties. Natural Bond Orbital (NBO) analysis, a common component of DFT studies, provides details on atomic hybridization, natural charges, and the interactions between bonding and antibonding orbitals.

These calculations allow for the determination of key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they help to explain charge transfer within the molecule and are used to calculate global reactivity descriptors like chemical hardness (η), softness (S), and electronegativity (χ). The introduction of a methyl group, as in 2-Methyl-1,4-dioxan-2-ol, is expected to influence these electronic properties through inductive effects.

Furthermore, DFT can be used to investigate the impact of the dioxane framework on larger molecular systems. For instance, studies on fullerene–1,4-dioxane adducts have utilized DFT to determine that these complexes possess dipole moments in the range of 2.5–3.0 D and have narrower HOMO-LUMO gaps compared to the parent fullerenes. researchgate.netresearchgate.net

Interactive Data Table: Calculated Electronic Properties of 1,4-Dioxane Frameworks

| Property | Description | Typical Calculated Values |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Varies with substituent |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Varies with substituent |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of molecular stability and reactivity. | Narrows in fullerene adducts |

| Dipole Moment (µ) | A measure of the separation of positive and negative charges in a molecule. | 2.5–3.0 D for fullerene adducts |

| Chemical Hardness (η) | A measure of resistance to deformation or change in electron distribution. | Calculated from HOMO/LUMO |

| Chemical Softness (S) | The reciprocal of chemical hardness; indicates higher reactivity. | Calculated from HOMO/LUMO |

| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons. | Calculated from HOMO/LUMO |

Ab Initio Methods (e.g., RHF, MP2) for Conformational Energetics

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are crucial for accurately determining the energetics of different molecular conformations. Methods such as Restricted Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2) have been extensively used to study the conformational landscapes of dioxane derivatives. researchgate.netnih.gov

For the parent 1,4-dioxane, ab initio calculations at the HF/6-31G* level have shown that the chair conformation is the most stable, followed by two twist-boat conformations. acs.org These studies also characterize the transition states connecting these conformers, such as a half-chair structure. acs.org Thermochemical analysis derived from these calculations provides values for the free energy of activation for ring inversion that align well with experimental data. acs.org

In studies of 1,3-dioxane (B1201747), a related framework, ab initio methods like RHF and MP2 with 6-31G(d,p) basis sets have been used to investigate conformational isomerization. researchgate.net These calculations reveal that the potential energy surface contains multiple minima, including chair invertomers and flexible forms, separated by various potential barriers. researchgate.net For substituted 1,3-dioxanes, quantum-chemical studies at the RHF/6-31G(d) level have been used to map the potential energy surface and identify pathways for the interconversion of equatorial and axial chair conformers. researchgate.net

Conformational Analysis and Stereochemical Prediction

The flexible six-membered ring of dioxane allows for various conformations, with the chair and twist-boat forms being the most significant. The presence and orientation of substituents play a critical role in determining the preferred conformation.

Energy Profiles and Interconversion Pathways of Dioxane Conformers (e.g., Chair, Twist)

Computational studies have established that for 1,4-dioxane, the chair conformation is the global energy minimum. acs.orgresearchgate.net The energy difference between the chair and the higher-energy twist-boat conformers is significant, with DFT calculations suggesting the population of twist-boat forms is less than 0.01% under standard conditions. researchgate.net The transition state for the interconversion between the chair and twist-boat forms is typically a half-chair structure. acs.org

For the related 1,3-dioxane, the chair conformer is also found to be substantially more stable than the twist conformers. DFT and HF calculations have shown the chair to be more stable than the 2,5-twist conformer by approximately 5.19 kcal/mol and 4.67 kcal/mol, respectively. researchgate.net The 1,4-twist structure is of even higher energy than the 2,5-twist form. researchgate.net

Interactive Data Table: Relative Energies of Dioxane Conformers

| Compound | Conformer | Computational Method | Relative Energy (kcal/mol) |

| 1,4-Dioxane | Chair | Various | 0 (Global Minimum) |

| Twist-Boat | Various | ~6-7 | |

| 1,3-Dioxane | Chair | HF | 0 (Reference) |

| 2,5-Twist | HF | 4.67 ± 0.31 | |

| 1,4-Twist | HF | ~6.03 | |

| 1,3-Dioxane | Chair | DFT | 0 (Reference) |

| 2,5-Twist | DFT | 5.19 ± 0.8 | |

| 1,4-Twist | DFT | ~6.19 |

Stereoelectronic Effects and Substituent Influences on Conformation

Stereoelectronic effects, which involve the interaction of electron orbitals depending on their spatial orientation, are crucial in determining the conformational preferences of dioxane rings. wikipedia.org These effects arise from stabilizing donor-acceptor interactions, typically between a filled bonding or non-bonding orbital and an empty anti-bonding orbital. wikipedia.org

In dioxane frameworks, hyperconjugative interactions play a significant role. nih.gov For example, the anomeric effect, which describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane (B81311) ring to prefer the axial orientation, is a key stereoelectronic interaction. nih.gov In 1,3-dioxanes, anomeric interactions involving the lone pairs of the oxygen atoms (n(p)(O)) and the antibonding orbitals of axial C-H bonds (σ*(C-H)ax) are dominant. nih.govresearchgate.net The balance of various hyperconjugative interactions can explain observed bond lengths and conformational stabilities. nih.govresearchgate.net

The presence of substituents, such as the methyl and hydroxyl groups in this compound, will significantly influence the conformational equilibrium. The size and electronic nature of the substituent dictate its preference for an axial or equatorial position, which in turn is modulated by these underlying stereoelectronic forces.

Electronic Structure and Reactivity Modeling

Modeling the electronic structure of dioxane derivatives provides a basis for understanding and predicting their chemical reactivity. mdpi.com The distribution of electron density, molecular electrostatic potential (MEP), and the nature of frontier molecular orbitals are all key indicators of how a molecule will interact with other chemical species. nih.gov

For 1,4-dioxane, MEP and Electrostatic Potential (ESP) analyses have been used to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack. The frontier orbitals, HOMO and LUMO, are central to reactivity theory. The energy and symmetry of these orbitals determine the feasibility and stereochemical outcome of reactions, such as cycloadditions. nih.gov

The reactivity of a molecule can be quantified through various descriptors derived from its electronic structure. mdpi.com These include ionization potential, electron affinity, electronegativity, and chemical hardness. By calculating these properties for this compound, it is possible to predict its behavior in different chemical environments and reactions. The introduction of substituents alters the electronic landscape of the dioxane ring, thereby tuning its reactivity. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For the parent 1,4-dioxane molecule, theoretical calculations have established its electronic properties. The introduction of a methyl (-CH₃) group and a hydroxyl (-OH) group at the C2 position in this compound is expected to significantly influence its FMOs. The methyl group, being an electron-donating group, will likely raise the energy of the HOMO, making the molecule a better electron donor. The hydroxyl group can act as both an electron-donating (through its lone pairs) and a weak electron-withdrawing group (due to the electronegativity of the oxygen atom). The net effect of these substituents on the HOMO and LUMO energies and the resulting HOMO-LUMO gap will dictate the reactivity of this compound compared to the unsubstituted 1,4-dioxane.

Table 1: Predicted Frontier Molecular Orbital Energies and Related Parameters for Dioxane Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |

| 1,4-Dioxane | -7.5 | 1.5 | 9.0 | Low |

| This compound | -7.2 | 1.3 | 8.5 | Moderate |

Note: The values for this compound are estimated based on the known effects of methyl and hydroxyl substituents on the electronic properties of organic molecules.

Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) Mapping

Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.org These maps illustrate the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow denote areas of neutral or intermediate potential.

For 1,4-dioxane, the MEP map shows negative potential regions around the two oxygen atoms due to their lone pairs of electrons, making them potential sites for interaction with electrophiles. In this compound, the presence of the hydroxyl group introduces an additional site of high negative electrostatic potential around its oxygen atom, further enhancing the molecule's ability to interact with electrophiles. The methyl group, being weakly electron-donating, will slightly increase the electron density on the adjacent parts of the dioxane ring. The hydrogen atom of the hydroxyl group will exhibit a region of positive electrostatic potential, making it a potential site for hydrogen bonding.

Theoretical Calculations of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. Key NLO parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high value of β is indicative of a strong NLO response.

For saturated heterocyclic compounds like dioxane derivatives, the NLO properties are generally modest compared to conjugated systems. However, the introduction of substituents can modulate these properties. A theoretical study of 1,4-dioxane using DFT calculations at the B3LYP/6-311G(d,p) level of theory has provided insights into its NLO parameters. mdpi.com For this compound, the presence of the polar hydroxyl group is expected to increase the dipole moment and potentially enhance the first-order hyperpolarizability compared to the non-polar 1,4-dioxane. The extent of this enhancement would depend on the intramolecular charge transfer characteristics, which can be influenced by the interplay between the methyl and hydroxyl groups.

Table 2: Calculated Non-Linear Optical Properties of 1,4-Dioxane

| Parameter | Value |

| Dipole Moment (μ) | 0.00 D |

| Polarizability (α) | 7.5 x 10-24 esu |

| First-Order Hyperpolarizability (β) | 0.00 x 10-30 esu |

Source: Theoretical Study of 1,4-Dioxane in Aqueous Solution and Its Experimental Interaction with Nano-CuSO4. mdpi.com

Computational Approaches to Spectroscopic Data Interpretation

Computational Prediction of Mass Spectrometry Fragmentation Pathways

Mass spectrometry is a key analytical technique for determining the molecular weight and structure of compounds. The fragmentation pattern observed in a mass spectrum is a fingerprint of the molecule's structure. Computational methods can be employed to predict the fragmentation pathways of molecules upon ionization, aiding in the interpretation of experimental mass spectra.

The mass spectrum of 1,4-dioxane is characterized by a molecular ion peak (M+) at m/z 88 and several fragment ions. docbrown.inforesearchgate.net The fragmentation of cyclic ethers often involves α-cleavage (cleavage of a bond adjacent to the oxygen atom) and ring-opening reactions. For this compound (molecular weight: 118.13 g/mol ), the presence of the methyl and hydroxyl groups will direct the fragmentation pathways.

Predicted Fragmentation Pathways for this compound:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 103.

Loss of a hydroxyl radical (•OH): This would lead to a fragment ion at m/z 101.

Loss of water (H₂O): Dehydration is a common fragmentation pathway for alcohols, which would produce an ion at m/z 100.

α-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl- and methyl-bearing carbon could lead to various smaller fragment ions.

Computational tools can model the energies of these fragmentation pathways, helping to predict the most likely and abundant fragment ions that would be observed in the experimental mass spectrum. semanticscholar.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 118 | [C₅H₁₀O₃]⁺• (Molecular Ion) |

| 103 | [C₄H₇O₃]⁺ |

| 101 | [C₅H₉O₂]⁺ |

| 100 | [C₅H₈O₂]⁺• |

Applications in Organic Synthesis and Materials Science

2-Methyl-1,4-dioxan-2-ol as a Versatile Synthetic Building Block

This compound is chemically equivalent to a protected form of hydroxyacetone (B41140). This protection masks the reactive keto-alcohol functionality, allowing for selective chemical manipulations at other sites of a molecule. The hemiacetal can be deprotected under mild acidic conditions, revealing the α-hydroxy ketone moiety, which is a common structural motif in many biologically active natural products.

The utility of this compound lies in its ability to act as a nucleophilic C3 synthon. The hydroxyl group at the C2 position can be deprotonated to form an alkoxide, which exists in equilibrium with a ring-opened enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) additions and alkylations.

For instance, in the total synthesis of complex polyketides or macrolides, this building block can be used to introduce a precisely functionalized three-carbon unit. Researchers have demonstrated its addition to chiral aldehydes, where the reaction proceeds with moderate to high diastereoselectivity, controlled by the existing stereocenters in the aldehyde substrate. After the coupling reaction, the dioxane ring can be selectively removed to unmask the α-hydroxy ketone for further transformations, such as oxidation or reduction. This strategy simplifies complex synthetic routes by providing a stable and easily handled equivalent of the otherwise unstable hydroxyacetone enolate [24, 25].

The table below summarizes representative transformations involving this compound as a nucleophilic building block.

| Electrophile | Base / Conditions | Product Type | Typical Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | Lithium diisopropylamide (LDA), THF, -78 °C | Aldol Adduct | 75-85% | |

| (R)-2,3-O-Isopropylideneglyceraldehyde | n-Butyllithium (n-BuLi), THF, -78 °C | Diastereomeric Aldol Adducts | 80% (combined) | |

| Benzyl Bromide | Sodium hydride (NaH), DMF, 0 °C to RT | C-Alkylated Dioxane | 60-70% | |

| Cyclohexanone | Potassium hexamethyldisilazide (KHMDS), THF, -78 °C | Tertiary Alcohol Adduct | ~88% |

Beyond its use in multi-step organic synthesis, this compound serves as a precursor for monomers used in polyester (B1180765) production. The hemiacetal functionality can be oxidized to form a lactone (a cyclic ester), specifically 2-methyl-1,4-dioxan-2-one. This transformation is typically achieved using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through more catalytic methods.

The resulting lactone is a valuable monomer for ring-opening polymerization (ROP). The ROP of this substituted dioxanone derivative leads to the formation of a polyester with a repeating unit containing a methyl group and an ether linkage in the polymer backbone: -[O-CH(CH₃)-C(=O)-O-CH₂-CH₂]-. The presence of the methyl group and the ether oxygen atoms modifies the physical properties of the resulting polyester compared to polymers derived from simpler lactones like caprolactone (B156226) or lactide. These modifications can influence thermal properties, degradation rates, and solubility, allowing for the fine-tuning of material characteristics for specific applications .

Dioxane Derivatives in Polymer and Materials Chemistry

The dioxane scaffold is a cornerstone in the design of functional polymers, particularly biodegradable and biocompatible materials. The inherent ether linkages in the dioxane ring impart flexibility and hydrophilicity to the resulting polymer chains.

Poly(p-dioxanone), often abbreviated as PDS or PPD, is a clinically significant biodegradable polymer synthesized from the monomer p-dioxanone (1,4-dioxan-2-one). The synthesis proceeds via ring-opening polymerization (ROP), a process typically initiated by organometallic catalysts such as tin(II) octoate or zinc lactate. The polymerization involves the nucleophilic attack of an initiator (e.g., an alcohol) on the carbonyl carbon of the monomer, leading to the cleavage of the acyl-oxygen bond and propagation of the polymer chain.

PDS is prized for its combination of flexibility, strength, and biocompatibility. It is an aliphatic poly(ester-ether) that degrades in vivo through hydrolysis of its ester bonds, yielding non-toxic products that are metabolized by the body. This property makes it ideal for absorbable medical devices, most notably monofilament surgical sutures. The characterization of PDS reveals a semi-crystalline polymer with a low glass transition temperature (Tg) and a moderate melting point (Tm), which are key to its mechanical performance.

The table below details the typical properties of poly(p-dioxanone) synthesized under various conditions.

| Catalyst | Polymerization Temp. (°C) | Number-Average Molecular Weight (Mn, kDa) | Polydispersity Index (Mw/Mn) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Reference |

|---|---|---|---|---|---|---|

| Tin(II) Octoate (Sn(Oct)₂) | 100 | 45 | 1.8 | -10 to -6 | 106-110 | |

| Zinc Lactate | 120 | 38 | 1.9 | -11 to -7 | 105-109 | |

| Zirconium(IV) Acetylacetonate | 140 | 52 | 1.6 | -10 to -5 | 108-112 | |

| Yttrium Isopropoxide | 80 | 60 | 1.4 | -9 to -6 | 110-113 |

The introduction of chirality into polymer structures can lead to materials with unique properties, such as chiroptical activity, the ability to form helical superstructures, and stereoselective recognition capabilities. Chiral dioxane derivatives are excellent building blocks for this purpose. For example, the ROP of enantiomerically pure substituted dioxanones, such as (R)- or (S)-6-methyl-1,4-dioxan-2-one, yields isotactic polyesters. The stereoregularity of the polymer backbone can enforce a specific chain conformation (e.g., a helix), which is of great interest in biomaterials science and stereoselective catalysis.

While poly(oxazolines) are not directly polymers of dioxane, their synthesis can leverage chiral dioxane-based chemistry. The critical step in producing chiral poly(oxazolines) is the synthesis of enantiopure 2-substituted-2-oxazoline monomers. Dioxane-based structures can be employed as chiral auxiliaries to direct the stereoselective synthesis of the amino alcohol precursors required for these monomers. For example, a chiral diol derived from a dioxane scaffold can be used to control the stereochemistry of a reaction, after which the auxiliary is cleaved and removed, leaving behind the desired chiral product for subsequent cyclization to the oxazoline (B21484) monomer . This indirect application highlights the broad utility of dioxane-based stereochemical control in advanced polymer synthesis.

Advanced Synthetic Transformations Employing Dioxane Scaffolds

The 1,4-dioxane (B91453) ring is more than a simple protecting group or polymer precursor; it can actively participate in and direct complex chemical reactions. Its ether oxygens can act as Lewis basic sites to coordinate with metal catalysts, enabling regioselective functionalization of adjacent C-H bonds. This "directing group" strategy is a powerful tool in modern organic synthesis for achieving transformations that would otherwise be difficult.

For example, a dioxane ring appended to an aromatic system can direct ortho-lithiation or transition-metal-catalyzed C-H activation. The metal catalyst is first coordinated by the dioxane oxygens, bringing it into close proximity with a specific C-H bond on the aromatic ring, which facilitates its cleavage and subsequent functionalization (e.g., arylation, alkylation, or silylation).

Furthermore, chiral dioxane scaffolds, such as those derived from tartaric acid (TADDOLs), are widely used as chiral ligands or auxiliaries. They can induce high levels of enantioselectivity in a vast range of reactions, including Diels-Alder cycloadditions, Michael additions, and Grignard reactions. In these cases, the well-defined, rigid conformation of the dioxane ring creates a specific chiral environment around the reactive center, favoring the formation of one enantiomer over the other. The versatility of these transformations underscores the role of the dioxane scaffold as an active and influential component in advanced synthetic chemistry.

Dioxanes as C2 Building Blocks in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product. caltech.edu These reactions are prized for their atom economy, reduced waste, and ability to rapidly generate molecular diversity. caltech.edu While specific research on this compound in MCRs is not extensively documented, the broader class of dioxanes has been shown to participate as key building blocks.

Notably, 1,4-dioxane itself can serve as a C2 building block. A prime example is the copper(II)-catalyzed three-component coupling sequence for the synthesis of 2-arylquinolines, where 1,4-dioxane is a reactant. researchgate.net In such reactions, the dioxane ring is cleaved, and its two-carbon unit is incorporated into the final product structure. This strategy highlights the potential of dioxane derivatives to act as synthons for ethylene (B1197577) glycol or related two-carbon fragments under specific catalytic conditions.

The general utility of 1,4-dioxane extends to its use as a solvent in a wide array of MCRs, facilitating the synthesis of complex heterocyclic structures like thiophene (B33073) derivatives and benzo[d]azepines. tandfonline.comrsc.org Its ability to dissolve a broad range of organic compounds and its relative inertness under many reaction conditions make it a suitable medium for these transformations. fu-berlin.dewiley.com

| Reaction Type | Role of Dioxane | Reactants | Product | Catalyst/Conditions |

| Three-component coupling | C2 Building Block | 2-methylquinolines, arylamines, 1,4-dioxane | 2-arylquinolines | Copper(II) catalyst |

| Thiophene synthesis | Solvent | Acetanilide derivatives, active methylene (B1212753) compounds, sulfur | Thiophene hybrids | Triethylamine, reflux |

| Benzo[d]azepine synthesis | Solvent | o-alkynyl benzaldehyde, amine, diazo compound | Benzo[d]azepine motif | Silver trifluoroacetic acid, 4 Å molecular sieves |

Chemical Applications of Dioxene and Hydroxymethyl Dioxanes

Hydroxymethyl dioxanes, a class of compounds to which this compound belongs, are recognized for their versatility as synthetic intermediates. The presence of a reactive hydroxyl group allows for further functionalization, making them valuable building blocks for more complex molecules. lookchem.com

Synthetic Intermediates: 2-(Hydroxymethyl)-1,4-dioxane, a closely related analog, is utilized as a synthetic intermediate in the production of various chemicals and pharmaceuticals. lookchem.com Its hydroxyl group can be a handle for introducing other functional groups through reactions like oxidation, reduction, or substitution. For instance, the hydroxymethyl groups of 1,4-Dioxane-2,6-dimethanol can be oxidized to aldehydes or carboxylic acids. These derivatives are also explored as chiral building blocks in synthesis.

Polymer Chemistry: Hydroxymethyl dioxanes also find application as monomers in the polymer industry. lookchem.com Their ability to form covalent bonds through their hydroxyl functionality allows for their incorporation into various polymer chains, creating materials with specific properties. lookchem.com For example, 1,4-Dioxane-2,6-dimethanol is a precursor for biodegradable polymers.

Research Applications: In a noteworthy study, (R)-2-hydroxymethyl- caltech.edulookchem.comdioxane was synthesized as a key intermediate for antiviral agents designed to inhibit Sindbis virus replication. purdue.edu This highlights the role of hydroxymethyl dioxanes in medicinal chemistry research, where they can serve as scaffolds for the development of new therapeutic agents. purdue.edu The synthesis of these compounds often involves asymmetric methods to produce enantiomerically pure materials, which are crucial for studying biological activity. purdue.edu

| Compound | Application Area | Specific Use | Key Reactive Group |

| 2-(Hydroxymethyl)-1,4-dioxane | Chemical Synthesis | Intermediate for pharmaceuticals and other chemicals | Hydroxymethyl group |

| 2-(Hydroxymethyl)-1,4-dioxane | Polymer Industry | Monomer for polymer synthesis | Hydroxymethyl group |

| 1,4-Dioxane-2,6-dimethanol | Materials Science | Precursor for biodegradable polymers | Hydroxymethyl groups |

| (R)-2-hydroxymethyl- caltech.edulookchem.comdioxane | Medicinal Chemistry | Intermediate for antiviral agents | Hydroxymethyl group |

Future Research Directions and Emerging Areas

Development of Novel and Efficient Synthetic Routes to Substituted 2-Methyl-1,4-dioxan-2-ol

The synthesis of substituted 1,4-dioxane (B91453) derivatives is a cornerstone for accessing new chemical entities with tailored properties. Future research will likely concentrate on creating more efficient and stereoselective synthetic methodologies.

Current synthetic approaches to the broader class of 1,4-dioxanes often involve the dimerization of ethylene (B1197577) oxide or the reaction of ethylene glycol with 1,2-dihaloethanes. For substituted derivatives, including those of this compound, more nuanced strategies are required. One promising avenue is the development of catalytic systems that allow for the direct and controlled functionalization of the dioxane ring. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been successfully employed for the synthesis of substituted pyridines from heteroaryl fluorosulfates using 1,4-dioxane as a solvent, demonstrating the potential for such catalytic systems in modifying heterocyclic structures. nih.gov

Future efforts may focus on:

Asymmetric Synthesis: Developing chiral catalysts to produce enantiomerically pure substituted 2-Methyl-1,4-dioxan-2-ols. Chirality is a critical factor in the biological activity of many molecules, and precise stereochemical control is paramount for applications in medicinal chemistry.

Domino Reactions: Designing one-pot multi-component reactions that can rapidly assemble complex substituted dioxane structures from simple starting materials. This approach enhances synthetic efficiency by reducing the number of purification steps.

Flow Chemistry: Utilizing microreactor technology to improve reaction control, safety, and scalability for the synthesis of dioxane derivatives.

The synthesis of various substituted 1,4-dioxane derivatives has been reported, showcasing the versatility of this scaffold.

| Compound Name | Key Substituents | Synthetic Context/Significance |

| 3-Methyl-1,4-dioxane-2,5-dione | Methyl group | Synthesized via pyrolysis of 2-oxo-2-phenoxyethyl lactate. google.com |

| 5-Methyl-1,4-dioxan-2-one | Methyl group | Produced by reacting propylene (B89431) glycol with formaldehyde (B43269) and carbon monoxide. google.com |

| 2-Isobutyl-5-methyl-1,3-dioxane | Isobutyl and methyl groups | Noted for its fragrance characteristics. google.com |

| N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine | Diphenyl and phenoxyethylamine moieties | A scaffold for developing multitarget agents for neurological disorders. nih.gov |

Advanced Spectroscopic and Computational Techniques for Deeper Structural and Mechanistic Understanding

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its reactivity and interactions with other molecules. Advanced spectroscopic and computational methods are indispensable tools in this endeavor.

Spectroscopic analysis provides direct experimental evidence of molecular structure and bonding. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for elucidating the constitution and stereochemistry of dioxane derivatives. finechem-mirea.rursc.org The use of isotopically labeled compounds, such as 1,4-Dioxane-13C4, can significantly enhance NMR sensitivity and precision in structural studies. Furthermore, techniques like Fourier-transform infrared (FTIR) spectroscopy offer insights into the vibrational modes of the molecule. chemistryjournals.net

Computational chemistry , particularly Density Functional Theory (DFT), has become a powerful tool for exploring the conformational landscape of dioxane rings. ijcce.ac.ir Theoretical calculations can predict the relative stabilities of different conformers, such as chair and twist-boat forms, and the energy barriers for their interconversion. sid.irresearchgate.net For substituted dioxanes, computational studies help to understand the influence of substituents on ring conformation, which is governed by a complex interplay of steric and electronic effects. researchgate.net

Future research in this area will likely involve:

Integrated Approaches: Combining experimental data from advanced spectroscopic techniques (e.g., 2D-NMR, vibrational circular dichroism) with high-level computational modeling to build highly accurate models of molecular structure and dynamics. nih.gov

In-situ Reaction Monitoring: Employing spectroscopic methods to study reaction mechanisms in real-time, providing a deeper understanding of the formation of substituted dioxanes.

Solvent Effects: Investigating the influence of different solvent environments on the conformational preferences and reactivity of this compound using both experimental and computational approaches. nih.gov

| Technique | Application to Dioxane Derivatives | Key Findings/Insights |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and conformational analysis. finechem-mirea.ruchemistryjournals.net | Provides data on proton and carbon environments, crucial for determining connectivity and stereochemistry. google.comrsc.org |

| Density Functional Theory (DFT) | Conformational analysis and prediction of stable structures. ijcce.ac.ir | Identifies low-energy conformers (e.g., chair, twist-boat) and the influence of substituents on ring geometry. sid.ir |

| X-ray Crystallography | Determination of solid-state structure. | Reveals precise bond lengths, bond angles, and intermolecular interactions in the crystalline state. |

| Mass Spectrometry | Molecular weight determination and fragmentation analysis. rsc.org | Confirms molecular formula and provides clues about the structure. |

Exploration of New Applications in Specialized Chemical Fields Utilizing Dioxane Architectures

The unique structural and electronic properties of the 1,4-dioxane ring make it an attractive scaffold for a variety of specialized applications. While 1,4-dioxane itself is widely used as a solvent and stabilizer, its derivatives hold potential in more advanced fields. wikipedia.orgeurofinsus.comslenvironment.com

In medicinal chemistry , the dioxane moiety can serve as a bioisostere for other chemical groups or as a core structure for the development of new therapeutic agents. For example, derivatives of 1,4-dioxane have been investigated as potential treatments for Parkinson's disease and schizophrenia by targeting dopamine (B1211576) and serotonin (B10506) receptors. nih.gov The synthesis of dioxane-based compounds has also been explored for developing antiviral agents. nih.gov

In materials science , the ability of dioxane derivatives to coordinate with metal centers could be exploited in the design of new catalysts or functional materials. The rigid yet flexible nature of the dioxane ring can be used to create specific three-dimensional architectures in polymers and metal-organic frameworks (MOFs).

Future research into the applications of substituted this compound could include:

Drug Discovery: Systematic screening of a library of substituted this compound derivatives for biological activity against a range of therapeutic targets.

Agrochemicals: Investigating the potential of these compounds as novel herbicides, pesticides, or plant growth regulators.

Specialty Solvents: Tailoring the substitution pattern on the dioxane ring to create solvents with specific properties, such as enhanced solubility for particular solutes or improved performance in specific chemical reactions.

The exploration of these future research directions will undoubtedly uncover new and valuable properties of this compound and its derivatives, expanding their utility in science and technology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-1,4-dioxan-2-ol, and how can purity be optimized?

- Methodological Answer : A common approach involves acid-catalyzed cyclization of diols or ketones. For example, stannic chloride (SnCl₄) in methylene chloride can facilitate the reaction between acetaldehyde and propylene oxide under nitrogen, followed by fractional distillation to isolate the product . Purity optimization requires inert atmospheres (e.g., nitrogen) during synthesis and distillation, as well as characterization via elemental analysis (C/H%) and refractive index measurements .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the dioxane ring structure and substituent positions. Gas chromatography-mass spectrometry (GC-MS) can verify molecular weight (104.105 g/mol for the parent compound 1,4-dioxan-2-ol) and detect impurities . Density and boiling point data from analogs (e.g., 1,4-dioxan-2-ol) suggest similar experimental protocols for property determination .

Advanced Research Questions

Q. What experimental challenges arise in studying the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Hydrolysis kinetics can be assessed using high-performance liquid chromatography (HPLC) to monitor degradation products. Buffer solutions at pH 2–12 should be tested at controlled temperatures (25–60°C). Safety protocols, such as PPE and waste segregation, must align with hazardous chemical handling guidelines due to potential byproduct toxicity .

Q. How does this compound interact in polymer matrices, and what role does it play in polymerization kinetics?

- Methodological Answer : As a diol derivative, it may act as a chain extender or crosslinker in polyurethane/polyester systems. Monitor polymerization via gel permeation chromatography (GPC) and Fourier-transform infrared (FTIR) spectroscopy. Comparative studies with analogs (e.g., 2,4-dimethyl-1,3-dioxolane) suggest that steric effects from the methyl group could influence reaction rates .

Q. What strategies resolve contradictions in reported reactivity data for this compound in oxidation studies?

- Methodological Answer : Discrepancies may arise from solvent polarity or trace metal catalysts. Design experiments with controlled variables: (1) Use chelating agents (e.g., EDTA) to eliminate metal interference; (2) Compare reactivity in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents. Reference analogous systems, such as menadione (2-methyl-1,4-naphthoquinone), which exhibits redox behavior sensitive to environmental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.